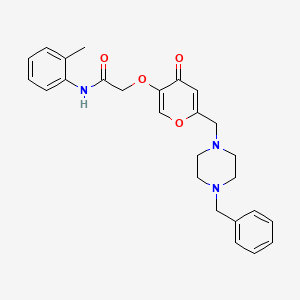
3-(1-Méthyltriazol-4-yl)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyltriazol-4-yl)phenol is an organic compound that features a phenol group attached to a 1-methyltriazole ring
Applications De Recherche Scientifique
3-(1-Methyltriazol-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
3-(1-Methyltriazol-4-yl)phenol is a derivative of the triazole class of compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazoles, in general, are known for their ability to form hydrogen bonds and interact with biological targets . They can act as both hydrogen bond donors and acceptors, which allows them to engage in diverse interactions with biological targets .
Biochemical Pathways
Triazoles are known to influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Triazoles are generally known for their high chemical stability, which could potentially influence their pharmacokinetic properties .
Result of Action
Triazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The chemical stability of triazoles suggests that they may be relatively resistant to environmental changes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyltriazol-4-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a triazole derivative. The reaction typically requires a strong base, such as sodium hydride or potassium carbonate, and is conducted in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods: On an industrial scale, the production of phenols, including 3-(1-Methyltriazol-4-yl)phenol, often involves the hydrolysis of phenolic esters or ethers. Another method includes the reduction of quinones, which can be catalyzed by various reducing agents .
Types of Reactions:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or Fremy’s salt.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Phenol: The parent compound, which is less complex and lacks the triazole ring.
1,2,3-Triazole: A simpler triazole compound without the phenol group.
4-Methylphenol (p-Cresol): A phenol derivative with a methyl group on the aromatic ring.
Uniqueness: 3-(1-Methyltriazol-4-yl)phenol is unique due to the combination of the phenol and triazole functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs .
Propriétés
IUPAC Name |
3-(1-methyltriazol-4-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGQLFJXLJKBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)


![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)
![3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2414136.png)
![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)
![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)
